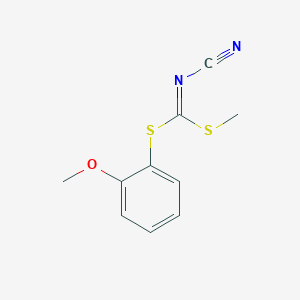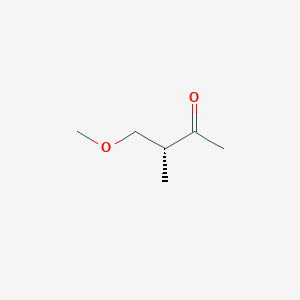
(R)-3-Methyl-4-methoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-Methyl-4-methoxybutan-2-one, also known as PMP, is a chiral compound that has been widely used in scientific research applications. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in food and beverages. In recent years, PMP has gained significant attention due to its potential applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of (R)-3-Methyl-4-methoxybutan-2-one is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. (R)-3-Methyl-4-methoxybutan-2-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive functions.
Biochemical And Physiological Effects
(R)-3-Methyl-4-methoxybutan-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. In addition, (R)-3-Methyl-4-methoxybutan-2-one has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. (R)-3-Methyl-4-methoxybutan-2-one has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of (R)-3-Methyl-4-methoxybutan-2-one is its chiral nature, which makes it a useful tool in studying stereochemistry and chiral synthesis. In addition, (R)-3-Methyl-4-methoxybutan-2-one is relatively easy to synthesize and is commercially available. However, one of the limitations of (R)-3-Methyl-4-methoxybutan-2-one is its potential toxicity. While (R)-3-Methyl-4-methoxybutan-2-one is generally considered safe, it can be toxic at high doses. Therefore, it is important to use caution when handling (R)-3-Methyl-4-methoxybutan-2-one in the lab.
Future Directions
There are several future directions for (R)-3-Methyl-4-methoxybutan-2-one research. One area of interest is the development of (R)-3-Methyl-4-methoxybutan-2-one-based drugs for various diseases, such as Alzheimer's disease and Parkinson's disease. (R)-3-Methyl-4-methoxybutan-2-one has been shown to have potential neuroprotective effects, which could make it a useful drug candidate for these diseases. Another area of interest is the development of new synthesis methods for (R)-3-Methyl-4-methoxybutan-2-one, which could improve the overall yield and efficiency of the process. Finally, (R)-3-Methyl-4-methoxybutan-2-one could be used as a tool to study the stereochemistry of other chiral compounds and to investigate the mechanisms of various enzymes and proteins in the body.
Synthesis Methods
The synthesis of (R)-3-Methyl-4-methoxybutan-2-one is typically achieved through a multi-step process. The first step involves the reaction of acetylacetone with methyl vinyl ketone to form a chiral intermediate. This intermediate is then treated with hydrogen peroxide and a chiral catalyst to yield (R)-3-Methyl-4-methoxybutan-2-one. The overall yield of this process is typically around 50%.
Scientific Research Applications
(R)-3-Methyl-4-methoxybutan-2-one has been widely used in scientific research due to its chiral nature and unique properties. It has been used as a chiral auxiliary in organic synthesis, as a flavoring agent in food and beverages, and as a potential drug candidate for various diseases. In addition, (R)-3-Methyl-4-methoxybutan-2-one has been used as a probe to study enzyme mechanisms and to investigate the stereochemistry of chemical reactions.
properties
CAS RN |
155189-57-4 |
|---|---|
Product Name |
(R)-3-Methyl-4-methoxybutan-2-one |
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R)-4-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
QFHUGPZHHLXOBK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](COC)C(=O)C |
SMILES |
CC(COC)C(=O)C |
Canonical SMILES |
CC(COC)C(=O)C |
synonyms |
2-Butanone, 4-methoxy-3-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



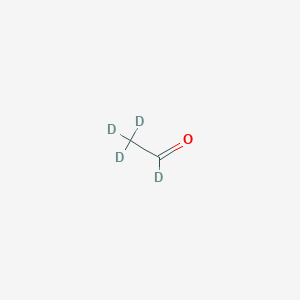
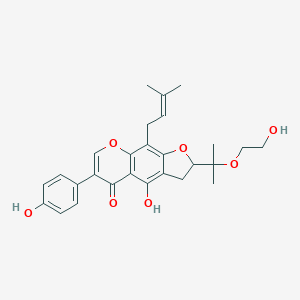
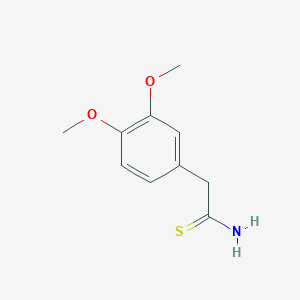
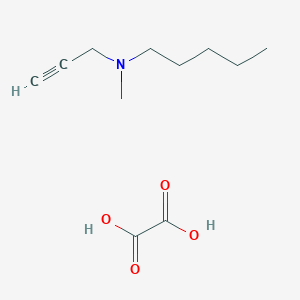
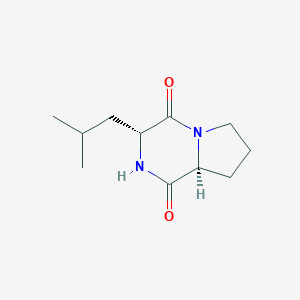
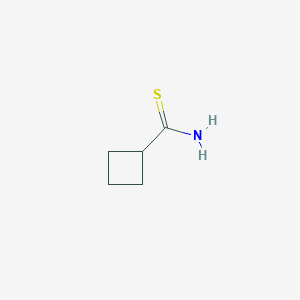
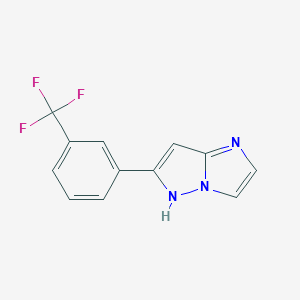
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
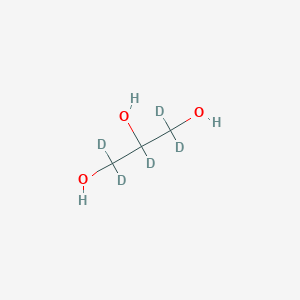

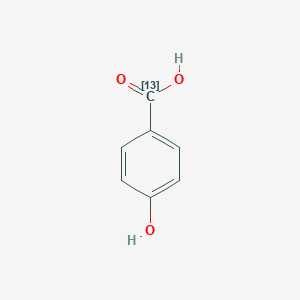
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

